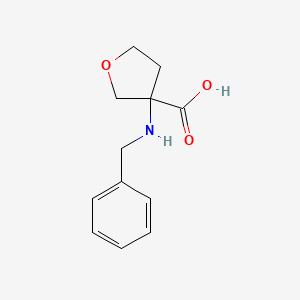

3-(Benzylamino)oxolane-3-carboxylic acid

CAS No.: 1340215-39-5

Cat. No.: VC2558131

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340215-39-5 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 3-(benzylamino)oxolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |

| Standard InChI Key | UZLSSCFGNVYENJ-UHFFFAOYSA-N |

| SMILES | C1COCC1(C(=O)O)NCC2=CC=CC=C2 |

| Canonical SMILES | C1COCC1(C(=O)O)NCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

3-(Benzylamino)oxolane-3-carboxylic acid is an organic compound characterized by the presence of an oxolane ring (also known as tetrahydrofuran), a benzylamino group, and a carboxylic acid functional group at the 3-position of the oxolane ring. This unique structural arrangement contributes to its chemical reactivity and potential biological activity.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1340215-39-5 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25-221.26 g/mol |

| IUPAC Name | 3-(benzylamino)tetrahydrofuran-3-carboxylic acid |

| SMILES | O=C(O)C1(NCC2=CC=CC=C2)CCOC1 |

| InChI | InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |

| InChIKey | UZLSSCFGNVYENJ-UHFFFAOYSA-N |

The compound possesses a nitrogen atom that serves as a potential hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor. These features are particularly important for molecular recognition in biological systems and contribute to the compound's potential pharmacological properties .

Structural Variants

The compound can exist in different forms, including:

-

Free base form (CAS: 1340215-39-5)

-

Hydrochloride salt (CAS: 1803583-24-5) with molecular formula C12H16ClNO3 and molecular weight 257.71 g/mol

The stereochemistry at the 3-position of the oxolane ring can also vary, with the (3R) enantiomer specifically identified in some databases .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(Benzylamino)oxolane-3-carboxylic acid is essential for its characterization, handling, and application in research and development settings.

Computed Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | -1.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 221.10519334 Da | |

| TPSA (Topological Polar Surface Area) | 58.56 | |

| LogP | 1.4417 |

The negative XLogP3-AA value (-1.6) suggests that the compound is relatively hydrophilic and may have reasonable water solubility . This property is particularly important for pharmaceutical applications, as it affects absorption, distribution, and bioavailability.

Reactivity

The reactivity of 3-(Benzylamino)oxolane-3-carboxylic acid is primarily dictated by its functional groups:

-

The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation

-

The secondary amine (benzylamino group) can undergo N-alkylation, acylation, and other nucleophilic reactions

-

The oxolane ring provides conformational constraints and can influence the spatial arrangement of the other functional groups

Biological Activity and Applications

The unique structural features of 3-(Benzylamino)oxolane-3-carboxylic acid suggest potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development.

Applications in Drug Development

3-(Benzylamino)oxolane-3-carboxylic acid is classified as a "Protein Degrader Building Block" , indicating its potential utility in the emerging field of targeted protein degradation. This approach involves designing molecules that can selectively degrade disease-causing proteins through the cell's natural protein degradation machinery.

As a building block, the compound could be incorporated into larger molecules designed to:

-

Target specific disease-related proteins

-

Facilitate protein-protein interactions necessary for degradation

-

Enhance the pharmacokinetic properties of degrader molecules

Research Applications

Beyond potential therapeutic applications, 3-(Benzylamino)oxolane-3-carboxylic acid may serve as a valuable tool in basic research:

-

As a synthetic intermediate in the preparation of more complex molecules

-

In structure-activity relationship studies to explore the impact of structural modifications on biological activity

-

As a reference compound for analytical method development

The hydrochloride salt (3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride) has also been commercially available but is listed as discontinued by some suppliers .

Analytical Characterization

Analytical techniques are essential for characterizing 3-(Benzylamino)oxolane-3-carboxylic acid and confirming its identity and purity.

Spectroscopic Methods

While specific spectroscopic data for 3-(Benzylamino)oxolane-3-carboxylic acid is limited in the available literature, common analytical techniques for characterizing similar compounds include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

Research on related compounds indicates that "NMR spectra and microanalytical data were collected for final compounds to confirm their identity and assess their purity" .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume